molecular formula C13H11BF3KO B1358494 Potassium (3-(benzyloxy)phenyl)trifluoroborate CAS No. 850623-58-4

Potassium (3-(benzyloxy)phenyl)trifluoroborate

Cat. No.: B1358494
CAS No.: 850623-58-4
M. Wt: 290.13 g/mol
InChI Key: CTMZXLWEJMCVJI-UHFFFAOYSA-N
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Description

Potassium (3-(benzyloxy)phenyl)trifluoroborate is a valuable organotrifluoroborate reagent designed for use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Organotrifluoroborates are prized in synthetic chemistry for their enhanced stability to air and moisture compared to boronic acids, which reduces issues like protodeboronation and allows them to be used in near-stoichiometric quantities in cross-couplings . This compound is particularly useful for installing the 3-(benzyloxy)phenyl moiety onto (hetero)aryl and alkenyl electrophilic partners. The benzyloxy group can act as a protected alcohol functionality, which can be deprotected in subsequent steps to reveal phenolic groups in the final product. The stability and reliability of potassium organotrifluoroborates make them crucial reagents for the synthesis of complex molecules, including natural products and pharmaceuticals, where they facilitate late-stage functionalization and the construction of biaryl structures . This product is intended for research purposes only.

Properties

IUPAC Name

potassium;trifluoro-(3-phenylmethoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF3O.K/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11;/h1-9H,10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMZXLWEJMCVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OCC2=CC=CC=C2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80635793
Record name Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-58-4
Record name Borate(1-), trifluoro[3-(phenylmethoxy)phenyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850623-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [3-(benzyloxy)phenyl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80635793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-(benzyloxy)phenyl)trifluoroborate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids to trifluoroborate salts using potassium bifluoride under mild conditions . The reaction is typically carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-(benzyloxy)phenyl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the electrophile.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium (3-(benzyloxy)phenyl)trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium (3-(benzyloxy)phenyl)trifluoroborate primarily involves its role as a nucleophile in cross-coupling reactions. The compound reacts with electrophiles, facilitated by a palladium catalyst, to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boron center and the subsequent transmetalation with the palladium complex .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Similarity Scores
Compound Name CAS Number Similarity Score* Key Substituent(s) Molecular Weight (g/mol)
Potassium (4-(benzyloxy)phenyl)trifluoroborate 329976-73-0 0.60 4-benzyloxy phenyl 290.13
Potassium (3-nitrophenyl)trifluoroborate 2782884 0.54 3-nitro phenyl 253.09
Potassium (3-cyanophenyl)trifluoroborate 1027642-25-6 0.59 3-cyano phenyl 241.06
Potassium (2,3-difluorobenzyl)trifluoroborate - - 2,3-difluoro benzyl 234.05
Potassium benzyltrifluoroborate 216434-82-1 0.52 Benzyl 204.09

*Similarity scores (0–1 scale) reflect structural and functional group alignment with the target compound .

Key Observations :

  • Positional Isomerism : The 3-benzyloxy substituent in the target compound contrasts with the 4-benzyloxy isomer , which has a higher similarity score (0.60 vs. 0.59) due to comparable steric and electronic profiles .
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (-NO₂) and cyano (-CN) substituents (e.g., 3-nitrophenyl and 3-cyanophenyl derivatives) introduce electron-withdrawing effects, enhancing electrophilicity at the boron center. In contrast, the benzyloxy group (-OBn) is electron-donating, reducing reactivity in cross-coupling reactions .

Key Observations :

  • The target compound is synthesized via Suzuki-Miyaura cross-coupling , but yields are moderate compared to alkoxymethyltrifluoroborates, which benefit from optimized SN2 protocols .

Physical and Chemical Properties

Table 3: Solubility and Stability
Compound Solubility in Organic Solvents Stability in Air Thermal Decomposition (°C)
Potassium (3-(benzyloxy)phenyl)trifluoroborate Low (acetone, acetonitrile) Moderate >300
Potassium (3-nitrophenyl)trifluoroborate Moderate (DMSO, DMF) Low (hygroscopic) ~250
Potassium benzyltrifluoroborate High (THF, ethanol) High >300

Key Observations :

  • The target compound exhibits low solubility in polar aprotic solvents, complicating purification. Continuous Soxhlet extraction is often required .
  • Thermal stability is superior to nitro-substituted analogues, which decompose at lower temperatures due to nitro group reactivity .

Biological Activity

Potassium (3-(benzyloxy)phenyl)trifluoroborate (K(3-BnO-C6H4)BF3) is an organoboron compound with notable applications in organic synthesis, particularly in cross-coupling reactions. This article delves into its biological activity, synthesizing available research findings, case studies, and comparative analyses with similar compounds.

Overview of this compound

  • Molecular Formula : C₁₃H₁₁BF₃KO
  • CAS Number : 850623-58-4
  • Structure : The compound features a benzyloxy group attached to a phenyl ring, which significantly influences its reactivity and selectivity in chemical reactions.

The biological activity of this compound primarily arises from its role as a nucleophile in various chemical reactions. It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds crucial for synthesizing biologically active compounds. This mechanism is facilitated by a palladium catalyst, which enhances the reactivity of the boron center, leading to effective transmetalation processes.

Toxicological Profile

Research indicates that this compound exhibits certain toxicological properties. It is classified as harmful upon inhalation and contact with skin, causing irritation and potential systemic effects. A study assessing the acute toxicity of related organotrifluoroborates found no significant changes in liver and kidney function markers following administration at various doses (25, 50, and 100 mg/kg) in mice .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure/Functional GroupBiological Activity
Potassium phenyltrifluoroboratePhenyl groupUsed in organic synthesis; limited biological data
Potassium (4-methoxyphenyl)trifluoroborateMethoxy groupExplored for medicinal chemistry applications
Potassium thiophene-3-trifluoroborateThiophene ringEvaluated for antinociceptive properties

Case Studies and Research Findings

  • Toxicological Investigation : A study on potassium thiophene-3-trifluoroborate indicated that similar organotrifluoroborates do not significantly alter plasma enzyme levels or induce lipid peroxidation in treated mice . This suggests a potentially favorable safety profile for related compounds.
  • Enzyme Interaction Studies : Research has shown that organotrifluoroborates can act as competitive inhibitors of serine proteases without significantly affecting motor functions or inducing systemic toxicity in animal models .

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